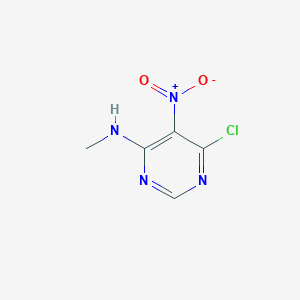

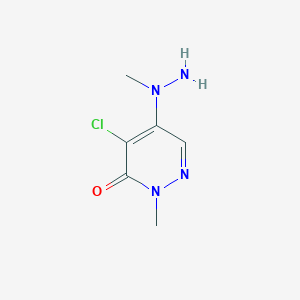

6-Chloro-N-methyl-5-nitro-4-pyrimidinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Chloro-N-methyl-5-nitro-4-pyrimidinamine” is a chemical compound with the CAS Number: 23126-82-1 . It has a molecular weight of 188.57 and its linear formula is C5H5ClN4O2 . This compound is a substituted pyrimidine .

Molecular Structure Analysis

The molecular structure of “6-Chloro-N-methyl-5-nitro-4-pyrimidinamine” is represented by the InChI code: 1S/C5H5ClN4O2/c1-7-5-3 (10 (11)12)4 (6)8-2-9-5/h2H,1H3, (H,7,8,9) . The molecular weight of this compound is 143.574 .

Physical And Chemical Properties Analysis

The melting point of “6-Chloro-N-methyl-5-nitro-4-pyrimidinamine” is 134°C . It should be stored at -20°C, sealed away from moisture and light . The compound has a density of 1.712±0.06 g/cm3 .

Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Biological Activities

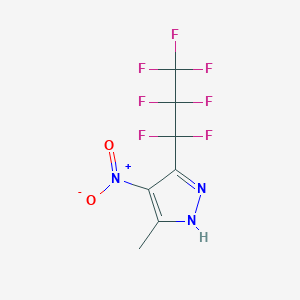

A study explored the microwave-assisted synthesis of novel pyrazolone derivatives linked to a pyrimidine moiety, aiming to develop potential anti-inflammatory, analgesic, and antipyretic agents. The compounds, featuring pyrazolone and amino pyrimidine as core moieties, were evaluated for their pharmacological activities. It was found that certain derivatives exhibited activities comparable to standard treatments, highlighting the significance of specific substituents on the phenyl ring at C6 of amino pyrimidine in enhancing these biological activities R. V. Antre et al., 2011.

Synthesis of Tetrahydropteridine Stereoisomers

Research by Bailey, Chandrasekaran, and Ayling (1992) detailed the synthesis of tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid. The study employed chiral N1-protected vicinal diamines derived from amino acids, condensed with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone. This work underscores the versatility of pyrimidine derivatives in synthesizing complex biological molecules with high stereochemical purity S. W. Bailey et al., 1992.

Sorption-Desorption of Imidacloprid and Its Metabolites in Soils

A study conducted by Cox, Koskinen, and Yen (1997) focused on the sorption-desorption behaviors of imidacloprid and its metabolites in various soils. The research highlighted the environmental fate of pyrimidine derivatives, demonstrating how their chemical properties affect interactions with soil components. This study provides valuable insights into the environmental considerations necessary when using pyrimidine-based compounds L. Cox et al., 1997.

Pyrimidylhydrazones and DNA Methylation

Grigoryan et al. (2012) investigated the synthesis of pyrimidylhydrazones and substituted pyrimidyl-aryl- and -cyclohexylthiosemicarbazides, examining their impact on DNA methylation and in vitro antitumor properties. This research underscores the potential therapeutic applications of pyrimidine derivatives in modulating biological processes such as DNA methylation, which plays a critical role in cancer and other diseases L. Grigoryan et al., 2012.

Safety and Hazards

The safety information for “6-Chloro-N-methyl-5-nitro-4-pyrimidinamine” indicates that it is dangerous . The compound has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . Precautionary measures include wearing protective clothing and seeking medical advice if you feel unwell .

Propriétés

IUPAC Name |

6-chloro-N-methyl-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O2/c1-7-5-3(10(11)12)4(6)8-2-9-5/h2H,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCNZFOBWVEBNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NC=N1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381303 |

Source

|

| Record name | 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N-methyl-5-nitro-4-pyrimidinamine | |

CAS RN |

23126-82-1 |

Source

|

| Record name | 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride](/img/structure/B1350579.png)

![Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1350588.png)